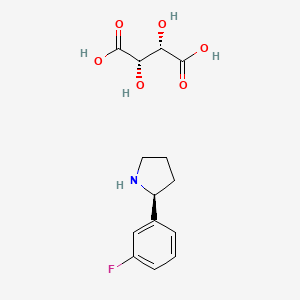

(S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate

Description

BenchChem offers high-quality (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-2-(3-fluorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.C4H6O6/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;5-1(3(7)8)2(6)4(9)10/h1,3-4,7,10,12H,2,5-6H2;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQAIJHTOIUGNX-MSDAVRDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)F.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC(=CC=C2)F.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50849446 | |

| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--(2S)-2-(3-fluorophenyl)pyrrolidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50849446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272755-93-7 | |

| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--(2S)-2-(3-fluorophenyl)pyrrolidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50849446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(3-Fluorophenyl)pyrrolidine is a chiral synthetic building block of significant interest in medicinal chemistry, often incorporated into the structure of pharmacologically active molecules.[1] The formation of a salt, such as the D-tartrate, is a critical step in the development of active pharmaceutical ingredients (APIs). This process can significantly enhance the physicochemical properties of a compound, including its solubility, stability, and bioavailability, which are pivotal for its ultimate therapeutic efficacy.[2][3] This guide provides a comprehensive overview of the core physical properties of (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate, alongside detailed, field-proven methodologies for their determination. The focus is not merely on the "what" but the "why," offering insights into the causality behind experimental choices to ensure scientific integrity and reproducibility.

Chemical and Physical Identity

A foundational understanding of a compound's identity is paramount before any physical property assessment.

| Identifier | (S)-2-(3-Fluorophenyl)pyrrolidine (Free Base) | (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate |

| Chemical Structure |  |  (Illustrative) (Illustrative) |

| Molecular Formula | C₁₀H₁₂FN[4] | C₁₄H₁₈FNO₆ |

| Molecular Weight | 165.21 g/mol [4] | 315.29 g/mol [5] |

| CAS Number | 920274-04-0[4] | Not readily available |

Note: The structure for the D-tartrate salt is illustrative, representing the ionic association between the protonated pyrrolidine and the D-tartrate anion.

Predicted and Analogue Physical Properties

Direct experimental data for (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate is not widely published. However, by examining the properties of the free base and analogous compounds, we can establish a scientifically grounded baseline for expected physical characteristics.

| Property | (S)-2-(3-Fluorophenyl)pyrrolidine (Free Base) | (R)-2-(3-Fluorophenyl)pyrrolidine L-Tartrate | Expected Properties for (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate |

| Appearance | Not specified | Solid[5] | White to off-white crystalline solid |

| Melting Point | Not available | Not available | Expected to be a sharp melting point, characteristic of a crystalline salt. Likely to be significantly different from the boiling point of the free base. |

| Solubility | Not specified | Not specified | Expected to have higher aqueous solubility compared to the free base due to the ionic nature of the salt. Solubility in organic solvents will vary. |

| Optical Rotation | Not specified | Not specified | As a salt of a chiral amine with a chiral counter-ion, it will exhibit optical activity. The specific rotation will be a composite of the contributions from the (S)-amine and the D-tartaric acid. |

Experimental Protocols for Physical Property Determination

The following sections detail robust methodologies for the characterization of the key physical properties of a pharmaceutical salt like (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate.

Melting Point and Thermal Behavior by Differential Scanning Calorimetry (DSC)

Rationale: DSC is the gold standard for determining the melting point of pharmaceutical compounds. It provides not only the melting temperature but also information about the heat of fusion, which is indicative of the crystal lattice energy. Furthermore, DSC can reveal other thermal events such as polymorphic transitions, desolvation, and decomposition, offering a more complete thermal profile than a simple melting point apparatus.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the expected melting point (e.g., 250 °C).

-

Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The area under the melting endotherm corresponds to the heat of fusion.

Workflow for DSC Analysis:

Caption: Workflow for Melting Point Determination using DSC.

Equilibrium Solubility Determination

Rationale: Aqueous solubility is a critical determinant of a drug's oral bioavailability. Determining solubility in various solvents is also essential for developing purification and formulation processes. The shake-flask method is a reliable technique for measuring equilibrium solubility.

Experimental Protocol:

-

Solvent Selection: Choose a range of relevant solvents, including water, buffered solutions at different pH values (e.g., pH 2, 7.4), and common organic solvents (e.g., ethanol, methanol, acetone).

-

Sample Preparation: Add an excess amount of (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate to a known volume of each solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Sample Analysis:

-

After equilibration, allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation: Calculate the solubility in mg/mL or mol/L.

Workflow for Solubility Determination:

Caption: Workflow for Equilibrium Solubility Determination.

Specific Optical Rotation Measurement

Rationale: Optical rotation is a fundamental property of chiral molecules and is a critical quality control parameter to confirm the stereochemical identity and purity of the compound.[6] The specific rotation is a standardized measure of this property.

Experimental Protocol:

-

Solution Preparation: Accurately weigh a known amount of (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate and dissolve it in a specific volume of a suitable solvent (e.g., methanol or water) in a volumetric flask. The concentration should be precisely known.

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent.

-

Measurement:

-

Rinse the polarimeter cell with the prepared solution.

-

Fill the cell with the solution, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and measure the observed rotation (α).

-

Record the temperature and the wavelength of the light source (typically the sodium D-line, 589 nm).

-

-

Calculation of Specific Rotation: The specific rotation, [α], is calculated using the following formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Workflow for Optical Rotation Measurement:

Caption: Workflow for Specific Optical Rotation Measurement.

Crystallinity and Polymorphism Screening by X-ray Powder Diffraction (XRPD)

Rationale: The crystalline form of an API can significantly impact its physical properties, including solubility and stability. XRPD is a powerful, non-destructive technique used to assess the crystallinity of a sample and to identify different polymorphic forms.

Experimental Protocol:

-

Sample Preparation: Gently grind a small amount of (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate to a fine powder to ensure random orientation of the crystallites.

-

Sample Mounting: Pack the powdered sample into a sample holder.

-

Instrument Setup:

-

Place the sample holder in the diffractometer.

-

Set the X-ray source (typically Cu Kα radiation).

-

Define the angular range for the scan (e.g., 2° to 40° 2θ).

-

Set the scan speed or step size and counting time.

-

-

Data Acquisition: Initiate the X-ray scan. The detector will measure the intensity of the diffracted X-rays as a function of the angle (2θ).

-

Data Analysis:

-

A crystalline material will produce a diffraction pattern with a series of sharp peaks at specific 2θ angles.

-

An amorphous material will produce a broad halo with no distinct peaks.

-

The positions and relative intensities of the peaks are characteristic of a specific crystalline form.

-

Logical Relationship for Crystallinity Assessment:

Caption: Decision logic for determining crystallinity from XRPD data.

Conclusion

The physical properties of (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate are critical to its successful development as a pharmaceutical intermediate or API. While direct literature data may be sparse, a thorough understanding of the principles of physical chemistry, coupled with the robust experimental methodologies outlined in this guide, provides a clear and scientifically sound path for its comprehensive characterization. The application of techniques such as DSC, equilibrium solubility, polarimetry, and XRPD, along with a causal understanding of the experimental choices, empowers researchers to generate reliable and reproducible data, thereby accelerating the drug development process.

References

-

PubChem. Pirogliride Tartrate. National Center for Biotechnology Information. Available from: [Link]

-

Al-Ghananeem, A. M. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1073–1088. Available from: [Link]

-

PubChem. (S)-2-(3-Fluorophenyl)pyrrolidine. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. Available from: [Link]

- Google Patents. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

-

Acta Crystallographica Section E: Crystallographic Communications. (2018). Synthesis and crystal structures of five fluorinated diphenidine derivatives. 74(Pt 12), 1795–1802. Available from: [Link]

-

Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Available from: [Link]

-

ResearchGate. Tartrate and aspartate salts (tar and asp indicate tartrate and aspartate anions, respectively). Available from: [Link]

-

Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. 95(4), 2115–2135. Available from: [Link]

- Google Patents. CN102393360A - Method for measuring optical rotation of L-tartaric acid.

-

PubChem. 2-(3-Fluorophenyl)pyrrolidine. National Center for Biotechnology Information. Available from: [Link]

-

Inorganics. (2017). Molecular Structures of Enantiomerically-Pure (S)-2-(Triphenylsilyl)- and (S)-2-(Methyldiphenylsilyl)pyrrolidinium Salts. 5(4), 88. Available from: [Link]

- Google Patents. IL157103A - PROCESS FOR PREPARING THE L - TARTRATE SALT OF (3aR) - 2, 3a, 4, 5, 6, 7 - HEXAHYDRO - 2 - METHYL - 3a - (PHENYLMETHYL) - 3H - PYRAZOLO [4,3-c] PYRIDIN - 3 - ONE.

-

International Journal of Molecular Sciences. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. 25(2), 1115. Available from: [Link]

-

LCGC International. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. 24(11). Available from: [Link]

-

PharmaCompass. Sodium Tartarate. Available from: [Link]

-

ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Available from: [Link]

-

The Pharmaceutical Journal. (2014). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Available from: [Link]

-

Crystals. (2023). Absolute Structure Determination of Chiral Zinc Tartrate MOFs by 3D Electron Diffraction. 13(5), 735. Available from: [Link]

-

The Journal of Organic Chemistry. (2005). Practical Preparation of 3,3-Difluoropyrrolidine. 70(15), 6105–6107. Available from: [Link]

-

Phenomenex. Chiral HPLC Separations. Available from: [Link]

-

Bulgarian Journal of Physics. (2025). Synthesis and Characterization of Strontium Tartrate Pentahydrate and Strontium-Magnesium-Zinc Ternary Levo-Tartrate Hexahydrate Crystal. 52(1), 1310-0157. Available from: [Link]

-

Acta Crystallographica Section C: Crystal Structure Communications. (2013). Crystal structure of lead(II) tartrate: a redetermination. 69(Pt 10), 1146–1149. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bjcardio.co.uk [bjcardio.co.uk]

- 4. (S)-2-(3-Fluorophenyl)pyrrolidine | C10H12FN | CID 7022816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

A Guide to the Core Principles of Asymmetric Organocatalysis

Abstract

Asymmetric organocatalysis has emerged as a third pillar of catalysis, standing alongside metal and biocatalysis, and has fundamentally reshaped the landscape of modern synthetic chemistry. This paradigm shift, recognized with the 2021 Nobel Prize in Chemistry awarded to Benjamin List and David W.C. MacMillan, leverages small, purely organic molecules to catalyze chemical transformations with high stereoselectivity.[1][2][3][4][5][6][7] This guide provides an in-depth exploration of the foundational principles of asymmetric organocatalysis, designed for researchers, scientists, and professionals in drug development. It moves beyond a mere recitation of facts to explain the causality behind catalyst design and experimental choices, offering a framework for understanding and applying these powerful synthetic tools. We will dissect the primary modes of catalytic activation, supported by mechanistic diagrams, representative protocols, and insights into achieving high levels of enantioselectivity.

Introduction: A New Paradigm in Catalysis

For much of the 20th century, the world of catalysis was dominated by two major players: transition metals and enzymes.[6] It was widely believed that only these entities possessed the requisite electronic and structural properties to effectively lower activation energies and control stereochemistry.[4][8] However, this view was challenged by the pioneering work that demonstrated small, chiral organic molecules could achieve remarkable levels of efficiency and enantioselectivity.[4][5]

The rise of asymmetric organocatalysis offers several distinct advantages that have fueled its rapid adoption, particularly in the pharmaceutical industry.[8][9] These catalysts are often derived from readily available natural products like amino acids and are generally less sensitive to air and moisture than many metal catalysts.[10][11][12] This operational simplicity, combined with their lower cost and reduced environmental impact, makes organocatalysis a cornerstone of green chemistry.[7][8][13]

The field's development dispelled the long-held notion that only metals and enzymes could serve as effective catalysts for chemical reactions, enabling the rapid construction of new drugs and materials.[8] This guide will focus on the core mechanistic principles that underpin this powerful technology.

The Pillars of Activation: Covalent and Non-Covalent Catalysis

Organocatalysis can be broadly categorized into two fundamental activation patterns: covalent and non-covalent catalysis.[14] The choice between these strategies is dictated by the nature of the substrate and the desired transformation.

-

Covalent Catalysis: In this mode, the catalyst forms a transient covalent bond with the substrate, creating a reactive intermediate. This is the dominant mechanism for activating carbonyl compounds and includes key strategies like enamine and iminium ion catalysis.

-

Non-Covalent Catalysis: This approach relies on weaker, non-covalent interactions, such as hydrogen bonding, to activate the substrate.[14] Chiral Brønsted acids and bases are the primary exponents of this strategy, using interactions like hydrogen bonds to activate electrophiles towards nucleophilic attack.[14]

This guide will delve into the most influential activation modes within these categories.

Covalent Catalysis: Activating Carbonyls via Enamine and Iminium Intermediates

The activation of aldehydes and ketones by chiral secondary amines is arguably the most recognized and widely applied strategy in organocatalysis. This approach mimics the mechanism of Class I aldolase enzymes, which utilize a lysine residue in their active site to form reactive intermediates with carbonyl substrates.[15]

Enamine Catalysis: Raising the HOMO

Enamine catalysis involves the reaction of a chiral secondary amine catalyst with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate.[16][17] This process effectively raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, transforming it into a potent nucleophile that can react with a wide range of electrophiles.[18]

The catalytic cycle can be visualized as follows:

Caption: Generalized workflow for enamine catalysis.

The key to the success of this strategy lies in the catalyst's ability to control the stereochemistry of the subsequent reaction. The chiral scaffold of the amine blocks one face of the enamine, directing the incoming electrophile to the opposite face, thus inducing asymmetry.

Iminium Catalysis: Lowering the LUMO

Conversely, iminium catalysis is used to activate α,β-unsaturated carbonyls towards nucleophilic attack.[19] In this mode, the chiral secondary amine catalyst condenses with the α,β-unsaturated aldehyde or ketone to form a positively charged iminium ion.[20] This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, rendering it a much more reactive electrophile.[11][19]

The catalytic cycle for iminium ion activation is depicted below:

Caption: Generalized workflow for iminium catalysis.

A prime example of this activation is the organocatalytic asymmetric Diels-Alder reaction, first reported by MacMillan in 2000.[8] By using a chiral imidazolidinone catalyst derived from phenylalanine, he was able to achieve high yields and excellent enantioselectivities.[10]

A New Frontier: Singly Occupied Molecular Orbital (SOMO) Catalysis

Building upon the principles of enamine catalysis, the MacMillan group introduced a third mode of activation: Singly Occupied Molecular Orbital (SOMO) catalysis.[18][21] This strategy involves the single-electron oxidation of a catalytically generated enamine to form a 3π-electron radical cation.[18][21][22] This highly reactive intermediate possesses an electrophilic SOMO, enabling reactions with a variety of radical acceptors.[18][22]

This approach has opened the door to previously inaccessible transformations in organocatalysis, such as the direct enantioselective α-allylation and α-arylation of aldehydes.[21][23] SOMO-catalyzed reactions are typically performed at low temperatures and require a stoichiometric oxidant, such as a cerium(IV) or copper(II) salt, to generate the radical cation.[18][24]

Non-Covalent Catalysis: The Power of Hydrogen Bonding

Non-covalent organocatalysis operates through weaker, transient interactions, most notably hydrogen bonding.[14] Chiral Brønsted acids are a prominent class of catalysts that function in this manner.[25][26]

Chiral Brønsted Acid Catalysis

Chiral Brønsted acids, such as phosphoric acids derived from BINOL, are highly effective catalysts for a range of asymmetric transformations.[26][27] These catalysts operate by activating electrophiles, typically imines, through hydrogen bonding.[26][28] This interaction both enhances the electrophilicity of the substrate and creates a well-defined chiral environment, directing the approach of the nucleophile.

The mechanism can be categorized into two main types:[28]

-

Specific Acid Catalysis: Involving proton transfer before the rate-determining step, typical for stronger acids like phosphoric acids.[28]

-

General Acid Catalysis (Hydrogen Bond Catalysis): Where proton transfer occurs during the rate-limiting step, characteristic of weaker acids like thioureas.[28]

This mode of catalysis has been successfully applied to a variety of reactions, including Mannich-type reactions, Friedel-Crafts alkylations, and reductive aminations.[26][27]

Practical Application: A Representative Experimental Protocol

To illustrate the practical application of these principles, a representative protocol for a proline-catalyzed asymmetric aldol reaction is provided below. This reaction, a landmark in the field, demonstrates the power of enamine catalysis.[13][29]

Reaction: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde

| Parameter | Value | Rationale |

| Catalyst | (S)-Proline | A readily available, inexpensive, and effective chiral amine catalyst. |

| Catalyst Loading | 20-30 mol% | Higher loadings are often required in covalent organocatalysis to drive the equilibrium towards the reactive intermediate.[13] |

| Solvent | DMSO | A polar aprotic solvent that effectively solubilizes the reagents and facilitates the reaction. |

| Temperature | Room Temperature | Many organocatalytic reactions can be run at ambient temperatures, simplifying the experimental setup. |

| Reaction Time | 24-48 hours | Reaction times can vary depending on the specific substrates. |

Step-by-Step Methodology:

-

Setup: To a clean, dry vial equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (1.0 mmol) and (S)-proline (0.3 mmol, 30 mol%).

-

Solvent Addition: Add acetone (5.0 mL) and DMSO (1.0 mL). The use of acetone as both a reagent and a solvent ensures it is present in large excess.

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired aldol product.

-

Analysis: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

This protocol highlights the operational simplicity that is a hallmark of many organocatalytic procedures. The self-validating nature of the system is confirmed by the high enantioselectivity achieved, which is a direct consequence of the chiral catalyst directing the reaction pathway.

Conclusion and Future Outlook

Asymmetric organocatalysis has matured from a niche area of academic curiosity into a robust and indispensable tool for synthetic chemists.[29] Its principles are grounded in fundamental concepts of physical organic chemistry, yet its applications are vast and continually expanding. The ability to design and synthesize complex chiral molecules with high precision, using simple, environmentally benign catalysts, has profound implications for drug discovery and materials science.[8]

Future developments in the field are likely to focus on the discovery of new activation modes, the development of even more efficient and selective catalysts, and the application of organocatalysis in increasingly complex synthetic challenges, such as cascade reactions that build molecular complexity in a single step.[11][30] The foundational principles discussed in this guide provide the essential knowledge base for researchers and scientists to not only utilize existing organocatalytic methods but also to contribute to the future innovations in this exciting and impactful field.

References

-

Berkessel, A., & Gröger, H. (n.d.). Asymmetric Organocatalysis. Wiley-VCH. Retrieved from [Link]

-

Britannica. (n.d.). Asymmetric organocatalysis. In Encyclopædia Britannica. Retrieved from [Link]

-

List, B. (2022, January 28). Benjamin List, Nobel Prize in chemistry 2021 [Video]. YouTube. Retrieved from [Link]

- MacMillan, D. W. C. (2008). The advent and development of organocatalysis.

-

MacMillan Group, Princeton University. (2007, March 16). Enantioselective Organocatalysis Using SOMO Activation. Retrieved from [Link]

-

NobelPrize.org. (2021). The Nobel Prize in Chemistry 2021. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Asymmetric Brønsted acid catalysis with chiral carboxylic acids. Chemical Society Reviews, 46(15), 4517-4528. Retrieved from [Link]

-

Thieme Chemistry. (n.d.). Asymmetric Organocatalysis. Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (2007, December 3). Chiral Brønsted Acid Catalysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Organocatalysis. In Wikipedia. Retrieved from [Link]

Sources

- 1. bigthink.com [bigthink.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nobelprize.org [nobelprize.org]

- 4. Nobelprize 2021 [kofo.mpg.de]

- 5. Benjamin List - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. The Nobel Prize in Chemistry 2021 Goes to Benjamin List and David W. C. MacMillan [axial.acs.org]

- 8. Asymmetric organocatalysis | chemical process | Britannica [britannica.com]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. moodle2.units.it [moodle2.units.it]

- 12. researchgate.net [researchgate.net]

- 13. Organocatalysis - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. nobelprize.org [nobelprize.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

- 19. Iminium Catalysis in Natural Diels-Alderase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. macmillan.princeton.edu [macmillan.princeton.edu]

- 22. Enantioselective organocatalysis using SOMO activation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. The Enantioselective α-Arylation of Aldehydes via Organo-SOMO Catalysis. An Ortho-Selective Arylation Reaction Based on an Open-Shell Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Asymmetric Brønsted acid catalysis with chiral carboxylic acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 26. Chiral Brønsted acids for asymmetric organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. chemistry.illinois.edu [chemistry.illinois.edu]

- 29. pubs.acs.org [pubs.acs.org]

- 30. youtube.com [youtube.com]

(S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate solubility data

An In-Depth Technical Guide to the Solubility Profiling of (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate

Authored by: A Senior Application Scientist

Foreword: Charting the Course for a Novel Moiety

In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from the bench to the bedside is fraught with challenges. Among the most fundamental of these is the characterization of its physicochemical properties, with solubility standing as a cornerstone parameter. Solubility dictates the bioavailability, formulability, and ultimately, the therapeutic efficacy of a potential drug candidate.[1][2][3]

This guide focuses on (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate, a chiral amine salt. While specific solubility data for this compound is not extensively published, its structural motifs—a fluorinated aromatic ring, a basic pyrrolidine core, and a chiral tartrate counter-ion—suggest a complex and pH-dependent solubility profile. The principles and methodologies detailed herein provide a comprehensive framework for the rigorous solubility characterization required in a professional drug development setting. This document is designed not as a simple recitation of data, but as a strategic guide for the researchers and scientists tasked with unlocking the therapeutic potential of this and similar molecules.

Part 1: Foundational Physicochemical Characterization

Before embarking on solubility measurements, a thorough understanding of the molecule's intrinsic properties is paramount. These properties govern its behavior in solution and inform the design of subsequent, more complex experiments.

The Molecular Blueprint: Structure and Inherent Properties

(S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate is a salt formed from a basic amine and a di-carboxylic acid.

-

(S)-2-(3-Fluorophenyl)pyrrolidine: The active moiety. The pyrrolidine nitrogen is a basic center, readily protonated. The 3-fluorophenyl group introduces a degree of lipophilicity and the fluorine atom can influence electronic properties and metabolic stability.[4][5]

-

D-Tartaric Acid: A chiral counter-ion used to form the salt. Its two carboxylic acid groups and two hydroxyl groups make it highly water-soluble and capable of forming strong hydrogen bond networks in a crystal lattice.[6]

The formation of a tartrate salt is a deliberate strategy often employed to improve the solubility and crystalline properties of a basic parent molecule.[6]

Ionization Constant (pKa): The Key to pH-Dependent Solubility

The pKa value(s) will determine the charge state of the molecule at different pH values, which is the single most important factor influencing its aqueous solubility. The pyrrolidine nitrogen will have a basic pKa (likely in the range of 9-11), while the two carboxylic acids of the tartrate will have acidic pKa values (pKa1 ~3, pKa2 ~4.5).

Experimental Protocol: pKa Determination by Potentiometric Titration

This method provides a definitive, experimentally-derived pKa value.

-

Preparation: Accurately weigh ~5-10 mg of the tartrate salt and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) if aqueous solubility is limited. Ensure the compound is fully dissolved.

-

Titration Setup: Use a calibrated pH meter with an automated titrator. The titrant should be a standardized solution of 0.1 M HCl (to titrate the basic pyrrolidine) and 0.1 M NaOH (to titrate the acidic tartrate).

-

Execution:

-

Begin by titrating with the acid (HCl) to determine the pKa of the basic pyrrolidine.

-

Separately, or sequentially, titrate a fresh sample with the base (NaOH) to determine the pKa values of the tartaric acid counter-ion.

-

Record the pH of the solution after each incremental addition of titrant.

-

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Specialized software is typically used to calculate the pKa from the derivative of the titration curve.

Causality: Potentiometric titration directly measures the change in protonation as a function of added acid or base, providing the most reliable measure of the compound's ionization behavior.

Lipophilicity (LogP/LogD): Gauging Hydrophobic Character

The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity. LogP refers to the partitioning of the neutral species between octanol and water, while LogD accounts for all ionized and neutral species at a specific pH. For an ionizable compound like this, LogD is more physiologically relevant.

A higher LogD indicates greater lipid solubility and potentially lower aqueous solubility. This value is critical for predicting absorption and membrane permeability.[7]

Part 2: Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium, with excess solid present. This is the "true" solubility and is a critical parameter for formulation development. The gold-standard for this measurement is the shake-flask method.

The Shake-Flask Method: A Protocol for Precision

This method ensures that a true equilibrium is reached between the dissolved and solid-state compound.[8][9][10][11]

Step-by-Step Experimental Workflow

-

Compound Dispensing: Add an excess amount of solid (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate to several replicate vials (e.g., 2 mL glass vials). "Excess" means enough solid should remain visible at the end of the experiment, typically 1-2 mg is sufficient unless the compound is highly soluble.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent or buffer solution to each vial. A range of physiologically relevant buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and common formulation solvents should be tested.

-

Equilibration: Seal the vials tightly. Place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium. A common starting point is 24-48 hours.[10] It is best practice to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued, ensuring equilibrium has been reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed (e.g., >10,000 g for 15 minutes) to remove all undissolved particles. This step is critical to avoid artificially high results.

-

Quantification: Take a precise aliquot of the clear filtrate/supernatant. Dilute it accurately into the mobile phase used for the analytical method. Analyze the concentration using a validated analytical technique, such as HPLC-UV (detailed in Part 4).

Self-Validation: The inclusion of multiple time points serves as an internal validation. If the measured concentrations at 48 and 72 hours are statistically identical, it provides high confidence that equilibrium has been achieved.

Diagram: Thermodynamic Solubility Workflow

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Part 3: Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (usually DMSO). It is a high-throughput method used early in discovery to flag compounds that might have solubility issues.[8][12][13] The resulting value is often higher than the thermodynamic solubility because it can represent a supersaturated state.

High-Throughput Kinetic Solubility Assay

This protocol is designed for a 96-well plate format, enabling rapid screening.

Step-by-Step Experimental Workflow

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).[14]

-

Plate Preparation: Using a liquid handler, dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution into the wells of a 96-well microplate.

-

Buffer Addition: Rapidly add the aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final desired concentration range. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.

-

Incubation: Shake the plate for a set period, typically 1-2 hours, at room temperature.[8][12] This allows for the precipitation to occur and stabilize.

-

Precipitate Detection/Removal:

-

Nephelometry: Measure the light scattering in each well using a plate-based nephelometer. The amount of scattered light is directly proportional to the amount of precipitate formed.[1][15] This is the fastest method.

-

Filtration/Quantification: Alternatively, filter the contents of each well through a solubility filter plate. The concentration of the compound in the filtrate is then determined by HPLC-UV or UV-Vis spectroscopy.[16]

-

-

Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitate is observed.

Causality: This method mimics the scenario where a drug, dissolved in a formulation vehicle, is introduced into the aqueous environment of the GI tract. Rapid precipitation can severely limit absorption.

Diagram: Kinetic Solubility Workflow

Sources

- 1. rheolution.com [rheolution.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. improvedpharma.com [improvedpharma.com]

- 4. researchgate.net [researchgate.net]

- 5. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. bioassaysys.com [bioassaysys.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. inventivapharma.com [inventivapharma.com]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. bmglabtech.com [bmglabtech.com]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Methodological & Application

Application Notes and Protocols for Asymmetric Michael Addition using (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate

Introduction: The Power of Asymmetric Organocatalysis in Carbon-Carbon Bond Formation

The asymmetric Michael addition stands as a cornerstone reaction in synthetic organic chemistry, enabling the stereocontrolled formation of carbon-carbon bonds. This powerful transformation is pivotal in the construction of complex chiral molecules, which are the building blocks of many pharmaceuticals and biologically active compounds.[1][2][3] In recent years, the field of organocatalysis has emerged as a formidable alternative to traditional metal-based catalysis, offering milder reaction conditions, lower toxicity, and often complementary selectivity.[3][4]

Within the arsenal of organocatalysts, chiral pyrrolidine derivatives have proven to be exceptionally effective, particularly in reactions involving carbonyl compounds.[4][5] These catalysts operate through an enamine-based activation mechanism, transiently forming a nucleophilic enamine intermediate with a ketone or aldehyde substrate. This activation strategy allows for highly enantioselective additions to a variety of Michael acceptors.[6][7] This application note provides a detailed guide to the use of (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate, a specialized organocatalyst, for the asymmetric Michael addition of aldehydes and ketones to nitroalkenes.

The introduction of a fluorine atom on the phenyl ring of the pyrrolidine catalyst can significantly influence its electronic properties and, consequently, its reactivity and selectivity. The electron-withdrawing nature of fluorine can impact the nucleophilicity of the enamine intermediate, potentially leading to improved performance in certain transformations.[8]

Catalytic Cycle: The Enamine Activation Pathway

The catalytic prowess of (S)-2-(3-Fluorophenyl)pyrrolidine in the asymmetric Michael addition is rooted in its ability to reversibly form a chiral enamine intermediate with the carbonyl substrate (aldehyde or ketone). This process, a hallmark of pyrrolidine-based organocatalysis, transiently converts the carbonyl compound into a more potent nucleophile.[6] The D-Tartrate salt serves to provide the active secondary amine catalyst in situ upon reaction with a mild base or through dissociation.

The generally accepted catalytic cycle for the asymmetric Michael addition of a carbonyl compound to a nitroalkene, catalyzed by a chiral secondary amine, is depicted below:

Figure 1: Catalytic cycle of the asymmetric Michael addition.

Causality in the Catalytic Cycle:

-

Enamine Formation: The cycle commences with the rapid and reversible reaction between the secondary amine of the (S)-2-(3-Fluorophenyl)pyrrolidine catalyst and the carbonyl group of the aldehyde or ketone. This condensation reaction eliminates a molecule of water to form a chiral enamine intermediate.[9] The stereochemistry of the catalyst is now imprinted onto this transient nucleophile.

-

Nucleophilic Attack: The generated enamine, being significantly more nucleophilic than the starting carbonyl compound, attacks the electrophilic β-carbon of the nitroalkene. The facial selectivity of this attack is dictated by the steric environment of the chiral pyrrolidine catalyst, which effectively shields one face of the enamine, leading to the preferential formation of one enantiomer of the product. The fluorophenyl group contributes to the specific steric and electronic environment that governs this selectivity.

-

Iminium Ion Formation and Hydrolysis: The carbon-carbon bond formation results in a new intermediate, which can be represented as an iminium ion. This species is then hydrolyzed by the water molecule previously eliminated, regenerating the chiral catalyst and releasing the final Michael adduct.[9] The catalytic nature of this process allows for the use of substoichiometric amounts of the organocatalyst.

Experimental Protocol: A General Procedure

This protocol provides a robust starting point for the asymmetric Michael addition of aldehydes or ketones to nitroolefins using (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate. Optimization of reaction parameters such as solvent, temperature, and reaction time may be necessary for specific substrates.

Materials and Reagents:

-

(S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate

-

Michael Donor (Aldehyde or Ketone)

-

Michael Acceptor (Nitroalkene)

-

Anhydrous Solvent (e.g., Toluene, Dichloromethane, Chloroform, or Tetrahydrofuran)

-

Mild Acidic Additive (e.g., Benzoic Acid, Acetic Acid - optional, but often beneficial)

-

Standard laboratory glassware, stirring equipment, and inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Protocol:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate (0.1 mmol, 10 mol%).

-

Addition of Reactants: Add the Michael donor (e.g., propanal or cyclohexanone, 1.2 mmol, 1.2 equivalents) and the chosen anhydrous solvent (2.0 mL).

-

Optional Additive: If used, add a mild acidic co-catalyst (0.01-0.02 mmol, 1-2 mol%). This can often improve reaction rates and selectivities.

-

Stirring and Equilibration: Stir the mixture at room temperature for 10-15 minutes to allow for pre-formation of the enamine.

-

Addition of Michael Acceptor: Add the nitroalkene (1.0 mmol, 1.0 equivalent) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at the desired temperature (typically ranging from 0 °C to room temperature). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (5 mL).[10]

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 10 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[10]

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired Michael adduct.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Substrate Scope and Performance

The (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate catalyst is expected to be effective for a range of Michael donors and acceptors. Based on literature for analogous diarylprolinol silyl ether catalysts, the following trends in reactivity and selectivity can be anticipated.[11][12]

| Entry | Michael Donor | Michael Acceptor | Product | Expected Yield (%) | Expected ee (%) |

| 1 | Propanal | β-Nitrostyrene | 85-95 | >95 | |

| 2 | Isovaleraldehyde | (E)-1-Nitro-3-phenylprop-1-ene | 80-90 | >90 | |

| 3 | Cyclohexanone | β-Nitrostyrene | 90-99 | >98 | |

| 4 | Acetone | (E)-1-Nitro-2-phenylethene | 75-85 | >90 | |

| 5 | Propanal | (E)-2-(2-Nitrovinyl)furan | 82-92 | >93 |

Note: The values presented in this table are illustrative and based on results obtained with structurally similar catalysts. Actual yields and enantioselectivities will depend on the specific substrates and optimized reaction conditions.

Troubleshooting and Key Considerations

-

Low Conversion: If the reaction is sluggish, consider increasing the catalyst loading (up to 20 mol%), elevating the reaction temperature, or adding a mild acidic co-catalyst. The choice of solvent can also significantly impact reaction rates.

-

Low Enantioselectivity: Poor enantioselectivity can result from a non-optimal reaction temperature. Lowering the temperature often enhances stereocontrol. Ensure the catalyst is of high enantiomeric purity. The presence of water can also be detrimental, so the use of anhydrous solvents and an inert atmosphere is recommended.

-

Diastereoselectivity: For reactions that generate two stereocenters, the diastereomeric ratio (dr) can also be influenced by the reaction conditions. The catalyst structure generally favors the formation of the syn or anti diastereomer, and this preference can sometimes be tuned by the choice of solvent and temperature.[13]

Conclusion

(S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate is a promising organocatalyst for the asymmetric Michael addition, leveraging the well-established enamine catalysis mechanism. Its structural features, including the chiral pyrrolidine backbone and the electronically modifying fluorophenyl group, provide a unique platform for achieving high levels of stereocontrol in carbon-carbon bond formation. The protocols and insights provided in this application note offer a solid foundation for researchers and drug development professionals to explore the utility of this catalyst in the synthesis of valuable chiral building blocks.

References

-

Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. MDPI. [Link]

-

General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]

-

Highly Enantioselective Michael Additions in Water Catalyzed by a PS-Supported Pyrrolidine. ACS Publications. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

-

Enantioselective Michael additions of aldehydes to nitroalkenes catalyzed with ionically tagged organocatalyst. ResearchGate. [Link]

-

Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. PMC. [Link]

-

Highly Enantioselective Organocatalytic Michael Addition of Ketones to Nitroolefins in the Presence of Water. Synfacts. [Link]

-

Hayashi-Jørgensen Catalyst. Chem-Station Int. Ed. [Link]

-

Pyrrolidine−Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins. ACS Publications. [Link]

-

Michael addition of pyrrolidine to lactam 1 and structures of the... ResearchGate. [Link]

-

Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. ACS Publications. [Link]

-

The design of a spiro-pyrrolidine organocatalyst and its application to catalytic asymmetric Michael addition for the construction of all-carbon quaternary centers. Chemical Communications (RSC Publishing). [Link]

-

Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels—Alder Reactions. ResearchGate. [Link]

-

Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI. [Link]

-

Organocatalytic, Enantioselective Conjugate Addition of Nitroalkanes to Nitroolefins. ResearchGate. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. ResearchGate. [Link]

-

Organocatalytic Asymmetric Michael/Acyl Transfer Reaction between α-Nitroketones and 4-Arylidene- pyrrolidine-2,3-diones. Beilstein Archives. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Recent advances in organocatalytic asymmetric Michael reactions. RSC Publishing. [Link]

-

Synthesis of Nitro compounds by 1,4-addition. Organic Chemistry Portal. [Link]

-

Squaramide-Catalyzed Asymmetric Michael Addition Reaction of α-Azidoindanones with Azadienes. MDPI. [Link]

-

Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. NIH. [Link]

-

Synergistic Strategies in Aminocatalysis. PMC - NIH. [Link]

-

Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses. [Link]

-

Rational Design of Organocatalyst: Highly Stereoselective Michael Addition of Cyclic Ketones to Nitroolefins. ACS Publications. [Link]

-

Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. MDPI. [Link]

-

Organocatalytic Asymmetric Michael Addition of Ketones to α, β-Unsaturated Nitro Compounds. MDPI. [Link]

-

Highly Efficient Ion‐Tagged Catalyst for the Enantioselective Michael Addition of Aldehydes to Nitroalkenes. R Discovery. [Link]

-

Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of GABAB Receptor. MDPI. [Link]

-

Solid supported Hayashi–Jørgensen catalyst as an efficient and recyclable organocatalyst for asymmetric Michael addition reactions. ResearchGate. [Link]

-

Enantioselective Michael additions of aldehydes to nitroalkenes catalyzed with ionically tagged organocatalyst. Sci-Hub. [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH. [Link]

-

Design and Evolution of an Enzyme for the Asymmetric Michael Addition of Cyclic Ketones to Nitroolefins by Enamine Catalysis. ResearchGate. [Link]

-

Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. PMC - NIH. [Link]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. beilstein-archives.org [beilstein-archives.org]

- 3. Recent advances in organocatalytic asymmetric Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]

- 7. researchgate.net [researchgate.net]

- 8. Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Scale-up Synthesis of (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate: A Comprehensive Protocol and Application Guide

An Application Note for Drug Development Professionals

Abstract

(S)-2-(3-Fluorophenyl)pyrrolidine is a pivotal chiral building block in the synthesis of numerous pharmaceutical agents. Its D-tartrate salt offers superior handling, stability, and purification advantages, making it the preferred form for scale-up operations. This guide provides a detailed, robust, and scalable protocol for the synthesis of (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate. We delve into the rationale behind the chosen synthetic strategy, provide step-by-step experimental procedures, and outline critical quality control parameters. This document is intended for researchers, chemists, and process development professionals engaged in pharmaceutical manufacturing and drug discovery.

Strategic Overview: Rationale-Driven Synthesis

The synthesis of chiral molecules on a large scale presents unique challenges, primarily in achieving high enantiomeric purity cost-effectively. For 2-arylpyrrolidines, several strategies exist, including chiral pool synthesis and diastereomeric resolution.[1][2] However, for scalability and efficiency, an asymmetric catalytic approach is often superior.

We have selected a synthetic pathway centered around the Corey-Bakshi-Shibata (CBS) asymmetric reduction . This powerful and well-documented method allows for the highly enantioselective reduction of a prochiral precursor using a borane reagent and a chiral oxazaborolidine catalyst.[3][4][5] The D-tartrate salt formation then serves as both an excellent purification step and a means to isolate a stable, crystalline solid.

The overall workflow is outlined below:

Figure 1: High-level workflow for the scale-up synthesis.

Part I: Synthesis of the Lactam Precursor

A robust synthesis begins with a reliable supply of the starting material. Here, we describe the preparation of the key lactam intermediate, N-(3-fluorophenyl)-5-oxopyrrolidine, from commercially available precursors.

Experimental Protocol: N-(3-Fluorophenyl)-5-oxopyrrolidine

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass / Volume |

| 4-Oxobutanoic acid | 102.09 | 1.0 | 102.1 g |

| 3-Fluoroaniline | 111.12 | 1.0 | 111.1 g |

| Toluene | 92.14 | - | 1.5 L |

| p-Toluenesulfonic acid (p-TSA) | 172.20 | 0.02 | 3.4 g |

Procedure:

-

Setup: Equip a 3 L three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap, and a reflux condenser.

-

Charging Reagents: Charge the flask with 4-oxobutanoic acid (102.1 g, 1.0 mol), 3-fluoroaniline (111.1 g, 1.0 mol), p-TSA (3.4 g, 0.02 mol), and toluene (1.5 L).

-

Reaction: Heat the mixture to reflux (approx. 111 °C). Water will be generated and collected in the Dean-Stark trap. The reaction involves the initial formation of an imine followed by intramolecular cyclization.

-

Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the starting materials are consumed (typically 8-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1 M HCl (2 x 500 mL), saturated NaHCO₃ solution (2 x 500 mL), and brine (1 x 500 mL).

-

Isolation: Dry the toluene layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude solid.

-

Purification: Recrystallize the crude product from hot isopropanol to afford N-(3-fluorophenyl)-5-oxopyrrolidine as a crystalline solid. Typical yield: 80-90%.

Part II: Asymmetric Reduction and Tartrate Salt Formation

This section details the core of the synthesis: the creation of the chiral center and the subsequent purification via salt crystallization.

Mechanistic Insight: The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction's success lies in its predictable stereochemical outcome. The chiral oxazaborolidine catalyst coordinates with the borane reagent, activating it and creating a sterically defined pocket. The ketone (or in this case, the lactam) then coordinates to the catalyst's Lewis acidic boron atom in a way that minimizes steric hindrance. This orientation forces the hydride to be delivered to a specific face of the carbonyl, resulting in a high enantiomeric excess of one enantiomer.[3][6]

Figure 2: Simplified schematic of the CBS reduction mechanism.

Experimental Protocol: Asymmetric Reduction

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass / Volume |

| N-(3-Fluorophenyl)-5-oxopyrrolidine | 179.19 | 0.5 | 89.6 g |

| (R)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene) | ~277.2 | 0.05 | 50 mL |

| Borane-dimethyl sulfide complex (BMS, ~10 M) | 75.97 | 1.0 | ~100 mL |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 1.0 L |

| Methanol | 32.04 | - | 250 mL |

| 3 M Hydrochloric Acid | - | - | As needed |

| 6 M Sodium Hydroxide | - | - | As needed |

Procedure:

-

Inert Atmosphere: All steps must be performed under a dry, inert atmosphere (Nitrogen or Argon). All glassware must be oven-dried.

-

Catalyst Charging: To a 3 L flask, add the (R)-2-Methyl-CBS-oxazaborolidine solution (50 mL, 0.05 mol) and anhydrous THF (200 mL). Cool the solution to 0-5 °C.

-

Lactam Addition: In a separate flask, dissolve the lactam (89.6 g, 0.5 mol) in anhydrous THF (800 mL).

-

Borane Addition: Slowly add the borane-dimethyl sulfide complex (~100 mL, 1.0 mol) dropwise to the cooled catalyst solution, maintaining the temperature below 10 °C.

-

Substrate Addition: Add the lactam solution dropwise to the catalyst-borane mixture over 2-3 hours via an addition funnel. Maintain the internal temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 16-24 hours.

-

Monitoring: Monitor the reaction by GC-MS or TLC until the lactam is fully consumed.

-

Quenching (Critical Step): Cool the reaction mixture back to 0 °C. Slowly and carefully add methanol (250 mL) dropwise to quench the excess borane. CAUTION: This is a highly exothermic process that releases hydrogen gas. Ensure adequate ventilation and no ignition sources.

-

Acidification: After gas evolution ceases, add 3 M HCl until the pH is ~1-2. Stir for 1 hour. This hydrolyzes the borate esters.

-

Aqueous Work-up: Concentrate the mixture under reduced pressure to remove most of the THF and methanol. Add water (500 mL) and wash the acidic aqueous layer with methyl tert-butyl ether (MTBE) (2 x 400 mL) to remove non-basic impurities.

-

Basification & Extraction: Cool the aqueous layer in an ice bath and slowly add 6 M NaOH until the pH is >12. Extract the aqueous layer with dichloromethane (DCM) (3 x 500 mL).

-

Isolation of Free Base: Combine the DCM extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (S)-2-(3-Fluorophenyl)pyrrolidine as an oil. Do not purify further at this stage.

Experimental Protocol: D-Tartrate Salt Formation

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass / Volume |

| Crude (S)-2-(3-Fluorophenyl)pyrrolidine | 165.21 | ~0.5 | - |

| D-(-)-Tartaric Acid | 150.09 | 0.5 | 75.0 g |

| Ethanol (95%) | - | - | 1.5 L |

Procedure:

-

Dissolution: Dissolve the crude pyrrolidine free base in 95% ethanol (1.0 L).

-

Tartaric Acid Addition: In a separate flask, dissolve D-(-)-tartaric acid (75.0 g, 0.5 mol) in hot 95% ethanol (500 mL). Add this hot solution slowly to the stirred pyrrolidine solution.

-

Crystallization: A thick white precipitate will form. Allow the mixture to cool slowly to room temperature while stirring, then stir for an additional 4 hours.

-

Chilling: Cool the slurry in an ice bath to 0-5 °C and hold for at least 2 hours to maximize crystal recovery.

-

Filtration: Collect the solid product by vacuum filtration on a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold ethanol (2 x 100 mL).

-

Drying: Dry the product in a vacuum oven at 50 °C to a constant weight. Typical yield: 75-85% based on the starting lactam.

Part III: Quality Control and Characterization

Rigorous analysis of the final product is mandatory to ensure it meets the required specifications for use in drug synthesis.

Analytical Specifications:

| Analysis | Method | Specification | Purpose |

| Appearance | Visual | White to off-white crystalline solid | Confirms physical form |

| Identity | ¹H NMR, ¹³C NMR | Conforms to structure | Structural verification |

| Purity | HPLC | ≥ 99.0% | Quantifies chemical purity |

| Enantiomeric Purity | Chiral HPLC | ≥ 99.5% ee (S-enantiomer) | Confirms stereochemical integrity |

| Melting Point | Capillary Method | Sharp, defined range | Indicator of purity |

| Residual Solvents | GC-HS | Ethanol < 5000 ppm | Ensures process safety and product quality |

Safety and Handling

-

Borane-Dimethyl Sulfide (BMS): Corrosive, flammable, and reacts violently with water. Stench. Handle only in a well-ventilated fume hood under an inert atmosphere.

-

Quenching Procedure: The reaction of borane with methanol is highly exothermic and liberates flammable hydrogen gas. Perform the addition slowly at low temperatures with extreme caution.

-

Acids and Bases: Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid/base resistant gloves when handling concentrated HCl and NaOH solutions.

-

Solvents: Toluene, THF, and DCM are flammable and/or hazardous. Avoid inhalation and skin contact.

Conclusion

This application note provides a validated, scalable, and robust method for the synthesis of high-purity (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate. The use of an asymmetric CBS reduction ensures excellent stereocontrol, while the final tartrate salt formation provides an efficient means of purification and isolation. By adhering to the detailed protocols and safety guidelines, drug development professionals can confidently produce this critical pharmaceutical intermediate on a kilogram scale.

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

-

Leemans, E., Mangelinckx, S., & De Kimpe, N. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Chemical Communications, 46(18), 3122-3124. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15538964, (S)-2-(3-Fluorophenyl)pyrrolidine. [Link]

-

Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

-

Kerrick, S. T., & Beak, P. (1991). Asymmetric deprotonations: Enantioselective syntheses of 2-substituted tert-(butoxycarbonyl)pyrrolidines. Journal of the American Chemical Society, 113(25), 9708–9710. [Link]

Sources

- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. m.youtube.com [m.youtube.com]

Asymmetric Functionalization of Aldehydes Using Pyrrolidine Organocatalysts: Application Notes and Protocols

Introduction

In the landscape of modern chemical synthesis, the ability to control three-dimensional molecular architecture is paramount. This is especially true in the fields of drug discovery and materials science, where the specific stereochemistry of a molecule dictates its biological activity and physical properties. For decades, this control was primarily achieved through two pillars of catalysis: transition metal complexes and enzymes. However, the turn of the millennium witnessed the explosive rise of a third pillar: asymmetric organocatalysis , a field recognized with the 2021 Nobel Prize in Chemistry.[1] This discipline leverages small, purely organic molecules to catalyze stereoselective transformations, offering advantages such as operational simplicity, stability to air and moisture, and reduced heavy metal contamination.

Within the diverse arsenal of organocatalysts, the simple five-membered ring of pyrrolidine has proven to be a uniquely privileged scaffold.[2] From the naturally occurring amino acid L-proline to sophisticated synthetic derivatives, pyrrolidine-based catalysts have demonstrated remarkable efficacy and versatility in the asymmetric functionalization of carbonyl compounds. This guide provides an in-depth exploration of this powerful catalytic system, focusing on the functionalization of aldehydes. We will delve into the core mechanistic principles, survey a toolkit of state-of-the-art catalysts, and provide detailed, field-proven protocols for key transformations, empowering researchers to harness this technology for the efficient construction of complex, enantioenriched molecules.

Core Principles: The Mechanistic Underpinnings of Pyrrolidine Organocatalysis

The remarkable success of pyrrolidine catalysts stems from their ability to transiently and reversibly activate aldehyde substrates through two primary, complementary mechanisms: Enamine and Iminium ion catalysis. The structural rigidity and unique electronic properties of the pyrrolidine ring make it exceptionally well-suited for these activation modes compared to other cyclic amines like piperidine.[3]

Enamine Catalysis: Raising the HOMO

Enamine catalysis transforms a prochiral aldehyde, which is typically electrophilic at the carbonyl carbon, into a potent nucleophile. This is achieved through the formation of a chiral enamine intermediate. This process effectively raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, making the α-carbon susceptible to attack by a wide range of electrophiles.

The catalytic cycle begins with the condensation of the secondary amine of the pyrrolidine catalyst with an aldehyde to form a carbinolamine, which then dehydrates to yield a transient iminium ion. Deprotonation at the α-carbon generates the key nucleophilic enamine species. The stereocenter(s) on the pyrrolidine ring create a chiral environment, effectively shielding one face of the enamine. This forces the incoming electrophile to attack from the less sterically hindered face, thus inducing asymmetry in the newly formed C-C or C-heteroatom bond.[4] Hydrolysis of the resulting iminium ion regenerates the catalyst and releases the α-functionalized aldehyde product.

Caption: The Enamine Catalytic Cycle for α-Functionalization.

Iminium Ion Catalysis: Lowering the LUMO

Conversely, for α,β-unsaturated aldehydes, pyrrolidine catalysts operate by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Condensation of the catalyst with the enal forms a chiral iminium ion. This process withdraws electron density from the conjugated system, rendering the β-carbon significantly more electrophilic and susceptible to attack by nucleophiles.

The bulky substituents on the pyrrolidine catalyst, such as the diaryl groups in Jørgensen-Hayashi catalysts, effectively block one face of the π-system. This forces the nucleophile to approach from the accessible face, ensuring high levels of stereocontrol in conjugate addition reactions. Subsequent hydrolysis of the resulting enamine intermediate liberates the functionalized product and regenerates the catalyst.[5]

Caption: Cooperative activation in a bifunctional transition state.

A Curated Toolkit of Pyrrolidine Organocatalysts

The modularity of the pyrrolidine scaffold has allowed for the development of a vast library of catalysts, each fine-tuned for specific applications. Catalyst selection is crucial and depends on the nature of both the aldehyde and the reacting partner.

| Catalyst Name/Type | Structure | Key Features & Typical Applications |

| L-Proline |

ngcontent-ng-c1703228563="" class="ng-star-inserted"> | The original. Bifunctional (amine + carboxylic acid). Excellent for aldol and Mannich reactions, especially with ketone donors. [6] |

| MacMillan Imidazolidinones | Sterically demanding. Primarily used for LUMO-lowering (Iminium) catalysis. Excellent for Diels-Alder and Friedel-Crafts reactions. | |

| Jørgensen-Hayashi Catalysts (Diarylprolinol Silyl Ethers) |

ngcontent-ng-c1703228563="" class="ng-star-inserted"> | Highly versatile with bulky diaryl and silyl groups for effective facial shielding. General for enamine catalysis: α-amination, α-oxidation, Michael additions. |

| Bifunctional (Thio)urea Catalysts | Varies; contains a pyrrolidine linked to a (thio)urea moiety. | Combines enamine activation with strong hydrogen-bond donation from the (thio)urea group. Excellent for Michael additions to nitroolefins. [7] |

| (S)-1-(2-Pyrrolidinylmethyl)pyrrolidine (DPP) | Two linked pyrrolidine rings. | Used with a co-catalytic acid (e.g., TFA). Highly effective for Michael additions of sterically hindered α,α-disubstituted aldehydes. [8] |

Key Asymmetric Functionalizations: Protocols and Applications

The following sections provide generalized protocols for common and powerful aldehyde functionalizations. Researchers should note that optimal conditions (solvent, temperature, catalyst loading) are often substrate-dependent and may require screening.

Asymmetric Aldol Reaction

The aldol reaction is a cornerstone of C-C bond formation. Organocatalytic variants allow for the direct, enantioselective coupling of an aldehyde (as the enamine precursor) or ketone with an acceptor aldehyde.

-

Mechanism Spotlight: The reaction typically proceeds via the bifunctional enamine mechanism when using proline. The carboxylic acid activates the acceptor aldehyde via hydrogen bonding, leading to a highly ordered Zimmerman-Traxler-like transition state.

Caption: Proposed transition state for the proline-catalyzed aldol reaction.

-

Catalyst and Reaction Optimization

| Catalyst | Donor | Acceptor | Solvent | Yield (%) | dr | ee (%) | Ref |

| L-Proline (30 mol%) | Acetone | 4-Nitrobenzaldehyde | DMSO | 68 | - | 76 | [9] |

| L-Proline (10 mol%) | Cyclohexanone | Benzaldehyde | MeOH/H₂O | 95 | 95:5 | >99 | [10] |

| Dipeptide Cat. (1 mol%) | Cyclohexanone | 4-Nitrobenzaldehyde | Brine | 99 | 98:2 | 98 | [11] |

-

Detailed Step-by-Step Protocol (Proline-catalyzed reaction of a ketone with an aldehyde)

-

To a clean, dry vial equipped with a magnetic stir bar, add the ketone (e.g., cyclohexanone, 5.0 mmol, 5.0 equiv).

-

Add the chosen solvent (e.g., DMSO or a MeOH/H₂O mixture, 2.0 mL).

-

Add L-proline (e.g., 0.3 mmol, 30 mol%).

-

Stir the mixture at room temperature for 10-15 minutes to allow for catalyst dissolution and pre-formation of the enamine.

-

Add the aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 mmol, 1.0 equiv) to the stirring solution.

-

Seal the vial and stir the reaction at the desired temperature (e.g., room temperature or 0 °C) for the required time (typically 4-48 hours). Monitor reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL). Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Determine diastereomeric ratio by ¹H NMR analysis of the crude or purified product. Determine enantiomeric excess by chiral HPLC or SFC analysis.

-

Asymmetric Michael Addition

The conjugate addition of a nucleophile to an α,β-unsaturated system is a powerful method for constructing 1,5-dicarbonyl compounds or their synthons. Pyrrolidine catalysts excel at activating simple aldehydes to act as nucleophiles in additions to electrophiles like nitroolefins.

-

Mechanism Spotlight: The reaction proceeds via enamine catalysis. For highly effective reactions, bifunctional catalysts (e.g., thiourea-pyrrolidines) are often employed. The thiourea moiety activates the nitro group of the nitroolefin via dual hydrogen bonding, while the pyrrolidine forms the nucleophilic enamine from the aldehyde. This dual activation strategy leads to a highly organized transition state, affording excellent stereocontrol.

-

Catalyst and Reaction Optimization

| Catalyst | Aldehyde | Nitroolefin | Solvent | Yield (%) | dr | ee (%) | Ref |

| Jørgensen-Hayashi Cat. (10 mol%) | Propanal | trans-β-Nitrostyrene | CH₂Cl₂ | 95 | 93:7 | 99 | [11] |

| DPP/TFA (30 mol%) | Isobutyraldehyde | trans-β-Nitrostyrene | Dioxane | 96 | - | 91 | [8] |

| Tripeptide Cat. (0.1 mol%) | Propanal | trans-β-Nitrostyrene | Toluene | 99 | 95:5 | 99 | [11] |

-

Detailed Step-by-Step Protocol (Jørgensen-Hayashi catalyzed addition to a nitroolefin)

-

To a dry vial under an inert atmosphere (e.g., N₂ or Ar), add the Jørgensen-Hayashi catalyst (e.g., 0.05 mmol, 10 mol%).

-

Add the solvent (e.g., CH₂Cl₂, 1.0 mL).

-

Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).

-